Dimethyl (tetradec-8-en-1-yl)propanedioate

Chemical intermediate Pheromone synthesis Malonate diester

Dimethyl (tetradec-8-en-1-yl)propanedioate (CAS 612489-70-0), systematically named propanedioic acid, (8E)-8-tetradecenyl-, dimethyl ester, is an α,β-unsaturated diester of malonic acid bearing a C14 alkenyl chain with E‑stereochemistry at the 8‑position. Its molecular formula is C₁₉H₃₄O₄ and its exact mass is 326.24582 Da.

Molecular Formula C19H34O4
Molecular Weight 326.5 g/mol
CAS No. 612489-70-0
Cat. No. B12585949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (tetradec-8-en-1-yl)propanedioate
CAS612489-70-0
Molecular FormulaC19H34O4
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCCCCCCCC(C(=O)OC)C(=O)OC
InChIInChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)22-2)19(21)23-3/h8-9,17H,4-7,10-16H2,1-3H3
InChIKeyJNLALDBMELEVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (tetradec-8-en-1-yl)propanedioate (CAS 612489-70-0) – Baseline Identity and Comparator Landscape


Dimethyl (tetradec-8-en-1-yl)propanedioate (CAS 612489-70-0), systematically named propanedioic acid, (8E)-8-tetradecenyl-, dimethyl ester, is an α,β-unsaturated diester of malonic acid bearing a C14 alkenyl chain with E‑stereochemistry at the 8‑position. Its molecular formula is C₁₉H₃₄O₄ and its exact mass is 326.24582 Da. The compound belongs to a broad class of 2‑alkylmalonate diesters used as synthetic intermediates for pheromones, specialty esters, and functionalised long‑chain carboxylic acids. The closest commercially listed analog is the fully saturated dimethyl 2‑tetradecylpropanedioate (CAS 41240‑57‑7), which lacks the (E)‑8‑ene unsaturation.

Why Generic Substitution of Dimethyl (tetradec-8-en-1-yl)propanedioate Is Not Supported by Existing Evidence


A systematic search of primary research papers, patents, and authoritative databases (excluding vendor marketing pages) returned no head‑to‑head functional, pharmacological, or performance data comparing dimethyl (tetradec-8-en-1-yl)propanedioate with any close structural analog. The absence of published comparative data means that claims of differentiation – whether based on reactivity, biological activity, or physicochemical advantage – cannot be substantiated. Therefore, any procurement decision that treats this compound as interchangeable with saturated or differently‑ unsaturated malonate diesters rests on assumption rather than evidence.

Dimethyl (tetradec-8-en-1-yl)propanedioate – Quantitative Differentiation Evidence Guide


No Head‑to‑Head Comparative Data Identified for Dimethyl (tetradec-8-en-1-yl)propanedioate

A comprehensive search of peer‑reviewed literature, patent filings, and spectral databases found zero quantitative comparisons – in any assay, model, or system – between dimethyl (tetradec-8-en-1-yl)propanedioate and a structurally defined comparator. Consequently, no direct head‑to‑head or cross‑study comparable evidence can be presented.

Chemical intermediate Pheromone synthesis Malonate diester

Application Scenarios for Dimethyl (tetradec-8-en-1-yl)propanedioate Based on Available Evidence


Exploratory Synthesis of Unsaturated Pheromone Intermediates

The (E)‑8‑tetradecenyl chain may serve as a latent functionality for subsequent olefin metathesis, epoxidation, or hydroboration reactions in the construction of lepidopteran pheromone analogs. However, no published yields or selectivity data exist to benchmark this utility against saturated or alternative alkenyl malonates. Procurement should be limited to small‑scale feasibility studies.

Physicochemical Profiling of Alkenyl‑ vs. Alkyl‑Malonates

Researchers comparing the logP, melting point, or chromatographic retention of dimethyl (tetradec-8-en-1-yl)propanedioate with its saturated counterpart (dimethyl 2‑tetradecylpropanedioate) could generate the missing head‑to‑head data. Presently, such data are absent from the public domain.

Method Development for Chiral or Geometric Isomer Resolution

The defined (E)‑stereochemistry at the 8‑position creates a geometric isomer that could be used to develop chiral HPLC or SFC methods for alkenyl malonates. No published method exists; therefore, procurement would support method‑development projects rather than validated analytical workflows.

Quote Request

Request a Quote for Dimethyl (tetradec-8-en-1-yl)propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.